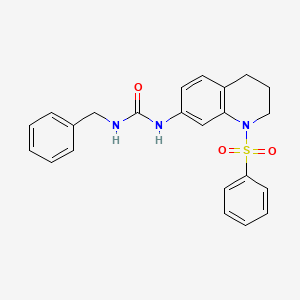
1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Benzyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several functional groups, including a benzyl group, a phenylsulfonyl group, a tetrahydroquinoline ring, and a urea linkage . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring is a heterocyclic compound containing a nitrogen atom, which could participate in various chemical reactions . The phenylsulfonyl and benzyl groups are aromatic and could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The urea linkage could participate in hydrolysis reactions, while the tetrahydroquinoline ring could undergo electrophilic substitution reactions . The phenylsulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the urea linkage could result in significant intermolecular hydrogen bonding, influencing its solubility and melting point .科学的研究の応用
Facile Synthesis and Antimicrobial Activity
A study by Elkholy and Morsy (2006) focused on the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives, exploring the reactivity of these compounds towards various reagents and their antimicrobial activity. This research sheds light on the potential of such compounds in synthesizing new materials with significant biological activities (Elkholy & Morsy, 2006).
Safer Chemical Synthesis Methods
Saczewski et al. (2006) introduced dimethylaminopyridinium carbamoylides as non-hazardous substitutes for arylsulfonyl isocyanates, which are widely used in the production of arylsulfonyl carbamates and ureas. This advancement points towards safer and more sustainable chemical synthesis methods (Saczewski, Kornicka, & Brzozowski, 2006).
Asymmetric Synthesis of Tetrahydroisoquinolines
Wünsch and Nerdinger (1999) developed a novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the potential of using chiral substrates in the diastereoselective synthesis of complex molecular structures (Wünsch & Nerdinger, 1999).
Novel Urea and Bis-Urea Derivatives
Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives for their antiproliferative effects against cancer cell lines, particularly breast carcinoma. This study highlights the potential therapeutic applications of urea derivatives in cancer treatment (Perković et al., 2016).
Sulfonamide Reactions
Simov and Antonova (1976) examined the reactions of 3-phenylsulfonylbenzothiazclone with amines, contributing to the understanding of how phenylsulfonyl groups influence the direction and acceleration of aminolysis, potentially impacting the synthesis of N-substituted thiocarbamic acids and their derivatives (Simov & Antonova, 1976).
将来の方向性
特性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(24-17-18-8-3-1-4-9-18)25-20-14-13-19-10-7-15-26(22(19)16-20)30(28,29)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUJGHRPZPSPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

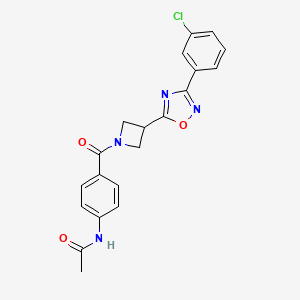
![5-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2962971.png)
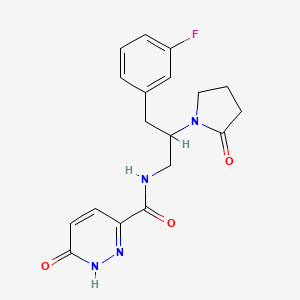

![Ethyl 3,5-dimethyl-1-[5-[[3-(trifluoromethyl)benzoyl]amino]pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B2962974.png)
![1-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2962976.png)

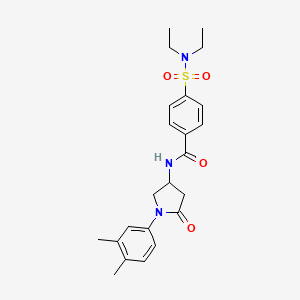


![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2962985.png)
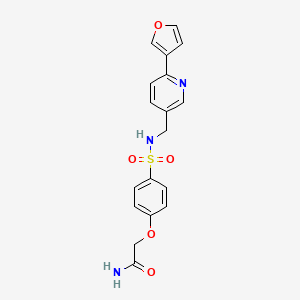
![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)
![2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2962992.png)